Product packaging for Levonorgestrel-d6 ((-)-Norgestrel-d6)(Cat. No.:CAS No. 793-67-7)

Levonorgestrel-d6 ((-)-Norgestrel-d6)

Cat. No.: B602687
CAS No.: 793-67-7
M. Wt: 318.49
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Description

The Fundamental Role of Stable Isotope Analogs in Quantitative Scientific Investigation

Stable isotope labeling is a cornerstone technique in modern quantitative science, enabling researchers to trace and accurately measure molecules within complex biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including those in medicine and pharmacology. The core principle involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). researchgate.net

This substitution results in a compound that is chemically identical to its non-labeled counterpart but has a greater mass. acs.org This mass difference is the key to its utility, as it can be readily detected and differentiated by mass spectrometry (MS). acs.org In quantitative bioanalysis, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. nih.govchromatographyonline.com

An ideal internal standard is a compound added in a known quantity to a sample to correct for variability during the analytical process. scispace.com The SIL internal standard co-elutes with the target analyte and experiences identical conditions during sample preparation, extraction, and ionization within the mass spectrometer. By comparing the signal of the known amount of the SIL internal standard to the signal of the native analyte, researchers can correct for signal suppression or enhancement caused by the sample matrix and achieve highly accurate and precise quantification. This approach is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, where exact concentration measurements are critical. nih.gov

Principles and Applications of Deuterium Substitution in Organic and Medicinal Chemistry

Deuterium (D), a stable isotope of hydrogen, possesses an additional neutron, effectively doubling the mass of the atom without altering its size, shape, or charge. acs.org In medicinal chemistry, the strategic replacement of hydrogen with deuterium in a drug molecule is a process known as deuteration. researchgate.net This modification relies on a quantum mechanical phenomenon called the kinetic isotope effect (KIE). nih.gov

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. acs.org Consequently, more energy is required to break a C-D bond. nih.gov Many drug molecules are cleared from the body through metabolic processes, often involving cytochrome P450 (CYP450) enzymes, which frequently catalyze the cleavage of C-H bonds as a rate-limiting step. nih.govnih.gov

By selectively replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") with deuterium, the rate of metabolic breakdown at that position can be significantly slowed. plos.org This "metabolic switching" can lead to several potential therapeutic advantages:

Enhanced Safety and Tolerability: By blocking the formation of a toxic or reactive metabolite, deuteration can lead to a better safety profile. nih.gov

Increased Bioavailability: Reducing first-pass metabolism in the liver can result in a higher concentration of the active drug reaching systemic circulation. nih.gov

The application of deuterium substitution has evolved from a tool for mechanistic studies to a recognized strategy in drug discovery and development, with the first deuterated drug, deutetrabenazine, being approved by the U.S. FDA. researchgate.net However, the effects of deuteration are not always predictable and must be determined experimentally, as the outcome depends on the specific drug, its metabolic pathways, and the enzymes involved. plos.orgsemanticscholar.org

Overview of Levonorgestrel-d6 as a Deuterated Steroid Analogue in Research Contexts

Levonorgestrel-d6 is the deuterated analog of Levonorgestrel (B1675169), a synthetic progestin. caymanchem.com Specifically, it is the biologically active component of Norgestrel (B7790687), labeled with six deuterium atoms. caymanchem.comcaymanchem.com Its primary and critical application in scientific research is to serve as a stable isotope-labeled internal standard for the accurate quantification of Levonorgestrel in biological matrices like plasma. caymanchem.comijraset.com

Given that Levonorgestrel is used in very low concentrations, highly sensitive and specific analytical methods are required for its measurement in pharmacokinetic and other research studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, and the use of Levonorgestrel-d6 is integral to achieving the necessary accuracy and precision. ijraset.comnih.gov

In a typical bioanalytical workflow, a known amount of Levonorgestrel-d6 is added to a plasma sample. ijraset.com Both the analyte (Levonorgestrel) and the internal standard (Levonorgestrel-d6) are extracted and analyzed simultaneously. researchgate.net Because of their nearly identical chemical and physical properties, any loss during sample preparation or fluctuation in the MS signal affects both compounds equally. ijraset.com The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the internal standard's response, a precise concentration can be determined. ijraset.com

Interactive Data Tables

Table 1: Chemical Properties of Levonorgestrel-d6

PropertyValueSource
Formal Name (17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6 caymanchem.com
CAS Number 2376035-98-0 caymanchem.com
Molecular Formula C₂₁H₂₂D₆O₂ caymanchem.com
Formula Weight 318.5 caymanchem.com
Purity ≥99% deuterated forms (d1-d6) caymanchem.com

Table 2: Research Findings: UPLC-MS/MS Parameters for Levonorgestrel Quantification Using Levonorgestrel-d6

This table summarizes the mass spectrometry parameters from a published study that developed a method for quantifying Levonorgestrel in human plasma, demonstrating the practical application of Levonorgestrel-d6 as an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeSource
Levonorgestrel 328.290.9Positive ESI researchgate.net
Levonorgestrel-d6 (IS) 334.191.0Positive ESI researchgate.net

Properties

CAS No.

793-67-7

Molecular Formula

C21H22O2D6

Molecular Weight

318.49

Appearance

White to Pale Yellow Solid

melting_point

228-239°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

797-63-7 (unlabelled)

Synonyms

(-)-Norgestrel-2,2,4,6,6,10-d6;  17-Ethynyl-18-methyl-19-nortestosterone-d6;  (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6;  Levonorgestrel-d6; 

tag

Norgestrel Impurities

Origin of Product

United States

Synthetic Chemistry and Isotopic Characterization of Levonorgestrel D6

Methodological Approaches for the Synthesis of Deuterated Steroid Compounds

The synthesis of deuterated steroids employs a variety of chemical methods designed to replace hydrogen atoms with deuterium (B1214612). These techniques range from simple exchange reactions to more complex multi-step syntheses involving deuterated reagents. nih.gov The choice of method depends on the desired location of the deuterium atoms, the stability of the target molecule under the reaction conditions, and the required level of isotopic enrichment.

Common methodological approaches include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: This method often utilizes heavy water (D₂O) as the deuterium source in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) with aluminum powder. nih.gov This approach can be effective for introducing deuterium at specific sites, such as those adjacent to carbonyl groups, through enolization. rsc.org

Acid or Base-Catalyzed Exchange: Protons on carbon atoms alpha to a carbonyl group are acidic and can be exchanged for deuterium under either acidic or basic conditions using a deuterated solvent like D₂O or methanol-d4. nih.gov

Reduction with Deuterated Reagents: The use of deuterated reducing agents, such as Lithium Aluminum Deuteride (LiAlD₄), is a powerful method for introducing deuterium at specific locations, for example, by reducing a ketone to a deuterated alcohol. nih.gov

Alkynylation with Deuterated Acetylene (B1199291): For steroids containing an ethynyl (B1212043) group, such as Levonorgestrel (B1675169), deuterated acetylene gas can be used during the alkynylation step to introduce a deuterium atom at the terminal position of the ethynyl side chain. A synthesis process for non-deuterated levonorgestrel involves the reaction of methoxydienone (B195248) with an alkynyllithium ammine complex, which could be adapted using deuterated acetylene. google.com

These methods can be used individually or in combination to achieve the desired deuteration pattern on the steroid scaffold. nih.gov

Advanced Characterization of Levonorgestrel-d6 for Isotopic Purity and Positional Enrichment

Once synthesized, the deuterated compound must be rigorously characterized to confirm its identity, isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms), and positional enrichment (the percentage of deuterium at each specific labeled position). The primary analytical tools for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

Isotopically labeled internal standards are crucial for correcting variations in sample preparation and instrument response in quantitative mass spectrometry-based assays. nih.gov Therefore, confirming the high isotopic purity of Levonorgestrel-d6 is essential for its function.

Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of Levonorgestrel-d6.

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for verifying the elemental composition and isotopic purity of a labeled compound. enovatia.com Unlike nominal mass spectrometers, HRMS instruments can measure mass-to-charge ratios (m/z) with very high accuracy (typically within 5 parts per million, ppm). enovatia.comnih.gov This allows for the unambiguous determination of a molecule's elemental formula.

For Levonorgestrel-d6, HRMS is used to:

Confirm Molecular Mass: Verify that the monoisotopic mass of the synthesized compound corresponds to the theoretical mass of C₂₁H₂₂O₂D₆.

Assess Isotopic Distribution: Analyze the relative intensities of the isotopic peaks. A high isotopic purity would be indicated by the molecular ion peak for the d6 species being the most abundant, with minimal contributions from d0 to d5 species. High-resolution instruments can clearly separate the isotopic peaks, allowing for accurate quantification of the enrichment level. enovatia.com

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS can help confirm the location of the deuterium atoms. nih.gov For example, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, Levonorgestrel-d6 showed a mass transition from a parent ion of m/z 334.1 to a product ion of m/z 91.0. researchgate.net Comparing the fragmentation pattern of the deuterated compound to its non-deuterated analog (m/z 328.2 → 90.9) can reveal which fragments have retained the deuterium labels, thus providing clues about their position. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Levonorgestrel and Levonorgestrel-d6

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Mass Transition (m/z) researchgate.net
LevonorgestrelC₂₁H₂₈O₂312.20893328.2 → 90.9
Levonorgestrel-d6C₂₁H₂₂D₆O₂318.24658334.1 → 91.0

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful complementary technique for confirming the positional enrichment of the deuterium labels.

Proton NMR (¹H NMR): In a ¹H NMR spectrum, the replacement of a hydrogen atom with deuterium results in the disappearance of the corresponding proton signal. studymind.co.uk This allows for a straightforward assessment of which positions have been deuterated.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. wikipedia.org It is particularly useful for highly enriched compounds and provides definitive proof of the presence and chemical environment of the deuterium atoms, confirming the success of the labeling reaction. sigmaaldrich.com

Together, HRMS and NMR spectroscopy provide a comprehensive characterization of Levonorgestrel-d6, ensuring its suitability as a high-purity internal standard for demanding analytical applications.

Advanced Bioanalytical and Analytical Methodologies Utilizing Levonorgestrel D6

The Indispensable Role of Levonorgestrel-d6 as an Internal Standard in Quantitative Analysis

In quantitative analysis, especially when dealing with trace levels of an analyte in a complex sample, an internal standard (IS) is crucial for achieving accurate results. Levonorgestrel-d6 is specifically designed for use as an internal standard for the quantification of levonorgestrel (B1675169). caymanchem.comcaymanchem.com A good internal standard should closely mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. thieme-connect.com As a stable isotope-labeled version of levonorgestrel, Levonorgestrel-d6 fulfills this requirement exceptionally well, co-eluting with the unlabeled analyte and exhibiting similar behavior during extraction and ionization. thieme-connect.com This mimicry allows it to compensate for variations in sample handling, extraction recovery, and instrument response.

Isotope-Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. The fundamental principle of IDMS is the addition of a known amount of the isotopically labeled standard (e.g., Levonorgestrel-d6) to the sample before any processing steps. thieme-connect.com This "spiked" sample is then subjected to extraction and analysis.

The mass spectrometer can differentiate between the analyte (levonorgestrel) and the internal standard (Levonorgestrel-d6) due to their mass difference. For instance, the protonated precursor to product ion transitions monitored for norgestrel (B7790687) (a racemic mixture containing levonorgestrel) and its internal standard, levonorgestrel-d6, were m/z 313.30→245.40 and 319.00→251.30, respectively. thieme-connect.com Quantification is based on the ratio of the signal intensity of the native analyte to the signal intensity of the isotope-labeled internal standard. Because both compounds are affected proportionally by any physical losses during sample preparation or fluctuations in instrument response, this ratio remains constant and directly correlates to the analyte's concentration. This method significantly improves accuracy and precision compared to other quantification strategies.

Biological samples such as plasma, serum, and tissue homogenates are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. longdom.org During LC-MS/MS analysis, these components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, a phenomenon known as the matrix effect. longdom.org This can lead to either ion suppression (a decrease in analyte signal) or, less commonly, ion enhancement, both of which compromise the accuracy and reproducibility of the quantification. longdom.org

The use of a stable isotope-labeled internal standard like Levonorgestrel-d6 is the most effective strategy to counteract these matrix effects. thieme-connect.com Since Levonorgestrel-d6 has nearly identical chemical and physical properties to levonorgestrel, it experiences the same degree of ion suppression or enhancement. nih.gov For example, in one study, significant ion suppression of 66.6% was observed for levonorgestrel in plasma; however, the deuterated internal standard showed comparable suppression, which allowed for the accurate correction of the signal and ensured the reliability of the quantitative results. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to a more accurate determination of the analyte's true concentration. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Levonorgestrel-d6

The development and validation of robust LC-MS/MS methods are essential for the reliable quantification of levonorgestrel in various matrices. These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte. nih.govnih.gov The use of Levonorgestrel-d6 as an internal standard is a cornerstone of these validated assays. thieme-connect.comresearchgate.net Method validation typically assesses parameters such as linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, recovery, and stability to ensure the method is fit for its intended purpose. thieme-connect.comnih.gov

Table 1: Examples of Validated LC-MS/MS Method Parameters for Levonorgestrel Quantification

Analyte(s)Internal StandardMatrixLinearity Range (pg/mL)LLOQ (pg/mL)Mass Transition (m/z)Source
NorgestrelLevonorgestrel-d6Human Plasma304.356–50,807.337Not Specified313.30 → 245.40 thieme-connect.com
LevonorgestrelLevonorgestrel-d6Human Plasma100–30,000100328.2 → 90.9 researchgate.net
LevonorgestrelD-(-)-norgestrel-d7Human Plasma49.6–150049.6313.2 → 245.2 nih.gov
LevonorgestrelPrednisoneHuman Plasma100–10,000100313.16 → 245.10 nih.govresearchgate.net
Levonorgestrel17-alpha-methyltestosteroneHuman Plasma265–130,000265Not Specified nih.gov

Effective sample preparation is a critical step to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the LC-MS/MS system. frontiersin.org The primary goals are to achieve high and reproducible recovery of the analyte and internal standard while minimizing matrix effects. frontiersin.org The most common techniques for extracting levonorgestrel from biological fluids are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov

Table 2: Overview of Solid-Phase Extraction Protocols for Levonorgestrel

MatrixSPE SorbentKey Optimization ParametersAnalyte RecoverySource
Human PlasmaNot SpecifiedFollowed by rapid derivatization.93.69% researchgate.net
WastewaterNot SpecifiedpH: 2, Elution Solvent: 100% Methanol (B129727), Elution Volume: 4 mL94% frontiersin.orgfrontiersin.org

Liquid-liquid extraction is a sample preparation method based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov LLE is valued for its simplicity and effectiveness in extracting analytes from complex matrices. nih.gov Several LLE procedures have been successfully applied for the quantification of levonorgestrel. The selection of the organic solvent is critical for achieving high extraction efficiency. One study found that ethyl acetate (B1210297) provided the best recovery (91%) for levonorgestrel from an aqueous solution compared to other organic solvents. nih.gov Another validated method for plasma samples used a mixture of hexane (B92381) and ethyl acetate. nih.gov

Table 3: Examples of Liquid-Liquid Extraction Procedures for Levonorgestrel

MatrixExtraction Solvent(s)Key Procedural DetailsAnalyte RecoverySource
Human PlasmaHexane-ethyl acetate (70:30, v/v)Used for a bioequivalence study.Not Specified nih.gov
Human PlasmaMethyl-tert-butyl ether: n-hexane (50:50, v/v)Followed by dansyl derivatization to improve sensitivity.Not Specified nih.gov
Human PlasmaNot SpecifiedUsed in a multiplexed assay for several hormonal contraceptives.Not Specified nih.gov
Aqueous Solution / In Vitro Release MediumEthyl acetateCompared several organic solvents; ethyl acetate was superior.91% nih.gov
Human PlasmaNot SpecifiedMean recovery was 99.5% for levonorgestrel.99.5% nih.gov

Comprehensive Sample Preparation Techniques

Chemical Derivatization Strategies for Enhanced Sensitivity and Selectivity

The inherent hydrophobicity and comparatively low ionization efficiency of oxosteroids like levonorgestrel can present challenges for achieving high sensitivity in quantitative analysis. omicsonline.orgomicsonline.org To overcome these limitations, chemical derivatization is employed as a strategy to improve the ionization characteristics of both levonorgestrel and its internal standard, Levonorgestrel-d6.

One effective approach is an oximation reaction, which targets the keto (>C=O) functional group. omicsonline.org In this method, the extracted and dried residue containing levonorgestrel and Levonorgestrel-d6 is reconstituted and treated with a solution of hydroxylamine (B1172632). omicsonline.org This reaction converts the keto group into an oxime derivative. The derivatization enhances the protonation efficiency of the molecules, leading to a significant improvement in signal intensity and, consequently, the sensitivity of the LC-MS/MS method. omicsonline.orgomicsonline.org For instance, a study demonstrated that derivatization with 0.7% hydroxylamine at 50°C for 20 minutes, followed by the addition of water to halt the reaction, substantially improved method sensitivity. omicsonline.org This derivatization step was crucial for achieving a lower limit of quantification (LLOQ) of 100 pg/mL. omicsonline.org The use of derivatization helps in developing methods that can quantify levonorgestrel at very low picogram concentrations, which is essential for pharmacokinetic studies. omicsonline.orgomicsonline.org

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is fundamental for selectively isolating levonorgestrel and Levonorgestrel-d6 from endogenous components in complex biological samples like plasma, thereby minimizing matrix effects and ensuring accurate quantification. thieme-connect.com

Selection and Evaluation of Stationary Phases (e.g., C18 Columns)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for levonorgestrel analysis. The most commonly selected stationary phases are C18 (octadecylsilyl) columns, which are valued for their hydrophobicity and ability to retain and separate steroid hormones effectively. omicsonline.orgnih.gov

Various C18 columns from different manufacturers have been successfully implemented. Examples include:

Kromasil C18 (50 x 4.6 mm) : Used for resolving derivatized levonorgestrel and Levonorgestrel-d6. omicsonline.orgresearchgate.net

Shim-pack VP-OSD C18 (150 mm × 2.0 mm, 4.6 µm) : Employed in an LC-ESI-MS/MS method. nih.gov

Luna® C18(2) (150 × 4.6 mm, 5 μm) : Utilized for the isocratic separation of levonorgestrel in a validated HPLC method. nih.gov

Fortis™ C18 (3 μm: 100mm × 2.1mm) : Chosen for its performance in separating levonorgestrel from plasma extracts. nih.gov

Zorbax XDB-Phenyl (3.5 µm) : While not a C18, this phenyl column was also used, demonstrating that alternative reversed-phase chemistries can achieve the necessary separation. thieme-connect.com

Mobile Phase Composition and Gradient Elution Optimization

The composition of the mobile phase is a critical parameter that directly influences retention time, peak shape, and ionization efficiency in mass spectrometry. Typically, mobile phases consist of a mixture of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov The addition of modifiers like formic acid, acetic acid, ammonium (B1175870) acetate, or ammonium hydroxide (B78521) helps to control the pH and improve the ionization process. omicsonline.orgnih.govnih.govmdpi.com

Both isocratic and gradient elution modes are used.

Isocratic Elution : A constant mobile phase composition is maintained throughout the analysis. For example, a mixture of methanol and 0.01% formic acid (80:20, v/v) has been used successfully. nih.gov Another method employed a 50:50 (v/v) mixture of acetonitrile and water. nih.gov While simpler, isocratic methods may result in longer run times. nih.gov

Gradient Elution : The proportion of the organic solvent is increased over the course of the run. This is often preferred for complex samples as it can shorten the analysis time and improve peak resolution. omicsonline.orgresearchgate.netnih.gov A typical gradient program might start with a lower concentration of the organic phase (e.g., 50% acetonitrile) and ramp up to a high concentration (e.g., 90% acetonitrile) to elute the analyte, before returning to the initial conditions for column re-equilibration. researchgate.net Studies have found that acidic conditions (pH ~3.0-3.5) using 0.1% formic acid as a modifier provide optimal peak symmetry and a good signal-to-noise ratio for derivatized levonorgestrel. omicsonline.orgomicsonline.org

Table 1: Examples of Chromatographic Conditions for Levonorgestrel Analysis

Stationary PhaseMobile PhaseElution ModeFlow RateReference
Kromasil C18 (50 x 4.6 mm)A: 0.1% Formic Acid B: AcetonitrileGradient0.300 mL/min researchgate.net
Shim-pack VP-OSD C18 (150 mm × 2.0 mm)Methanol and 0.01% formic acid (80:20, v/v)Isocratic0.2 mL/min nih.gov
Luna® C18(2) (150 × 4.6 mm, 5 μm)Acetonitrile and Water (50:50, v/v)Isocratic1.0 mL/min nih.gov
Fortis™ C18 (100mm × 2.1mm, 3 μm)A: Water + 0.1% NH4OH B: Methanol + 0.1% NH4OHGradient400 µL/min nih.gov

Detailed Mass Spectrometry Parameters for Quantitative Detection

Mass spectrometry provides the high selectivity and sensitivity required for the quantification of levonorgestrel at low concentrations in biological fluids. Levonorgestrel-d6 is used as the internal standard to ensure accuracy. caymanchem.com

Ionization Source Optimization (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization source is crucial for achieving optimal sensitivity. For levonorgestrel, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been evaluated, typically operating in positive ion mode, which produces a stronger response than negative mode. nih.govresearchgate.net

A direct comparison of the two sources revealed that ESI provides superior sensitivity for levonorgestrel detection. nih.govnih.gov The study found the limit of detection with ESI to be 0.25 ng/mL, which was significantly lower than the 1 ng/mL achieved with APCI. nih.govnih.gov While the APCI source appeared to be slightly less susceptible to matrix effects, the higher sensitivity of ESI led to its selection as the preferred ionization technique for the rapid and sensitive quantification of levonorgestrel. nih.govresearchgate.net Consequently, many high-sensitivity methods for levonorgestrel and its deuterated standard utilize ESI as the ionization source. thieme-connect.comomicsonline.orgnih.gov

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization

For quantitative analysis, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) for the analyte and its internal standard, fragmenting it in the collision cell, and monitoring a specific product ion. This process ensures high specificity and reduces background noise. thieme-connect.com

The selection of MRM transitions is a critical step in method development.

For underivatized compounds : A common transition for levonorgestrel is the fragmentation of the precursor ion at m/z 313.2 or 313.3 to a product ion at m/z 245.2 or 245.4. thieme-connect.comnih.govnih.gov For the corresponding internal standard, Levonorgestrel-d6, the transition monitored is m/z 319.0 → 251.3. thieme-connect.com

For derivatized compounds : When derivatized with hydroxylamine, the precursor ion for levonorgestrel-oxime is m/z 328.2. omicsonline.orgresearchgate.net While several product ions can be formed (e.g., m/z 124.1, 91.0, 79.0), the transition m/z 328.2 → 90.9 was selected for its high reproducibility and consistency. omicsonline.orgomicsonline.org For the derivatized internal standard, Levonorgestrel-d6-oxime, the corresponding transition is m/z 334.1 → 91.0. omicsonline.orgomicsonline.orgresearchgate.net

The collision energy and other source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) are carefully optimized to maximize the signal intensity for these specific transitions. researchgate.netnih.gov

Table 2: Optimized Mass Spectrometry Parameters and MRM Transitions

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Levonorgestrel (Derivatized)Positive ESI328.290.9 omicsonline.orgresearchgate.net
Levonorgestrel-d6 (Derivatized)Positive ESI334.191.0 omicsonline.orgresearchgate.net
Norgestrel (contains Levonorgestrel)Positive Ion Spray313.30245.40 thieme-connect.com
Levonorgestrel-d6Positive Ion Spray319.00251.30 thieme-connect.com
Levonorgestrel (LNG)Positive Polarity313.2245.2 nih.gov

Rigorous Method Validation According to Regulatory Scientific Guidelines

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. fda.gov This validation demonstrates that the method is accurate, precise, and reproducible for the quantification of levonorgestrel in a specific biological matrix, such as human plasma. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines outlining the essential validation parameters. europa.eueuropa.eubioanalysisforum.jp The use of Levonorgestrel-d6 is integral to meeting the stringent acceptance criteria for these parameters. aptochem.comscispace.com

The linearity of a bioanalytical method establishes the relationship between the instrumental response and the known concentration of the analyte over a specific range. nih.gov For the quantification of levonorgestrel, a calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the study samples (e.g., blank human plasma). nih.gov These standards contain known concentrations of levonorgestrel and a constant concentration of the internal standard, Levonorgestrel-d6. researchgate.net

The curve is generated by plotting the peak area ratio of levonorgestrel to Levonorgestrel-d6 against the nominal concentration of levonorgestrel. rsc.org A linear regression model, often with a weighting factor such as 1/x² or 1/(concentration)², is applied to the data to generate the best-fit line. nih.gov The performance of the calibration curve is judged by its correlation coefficient (r or r²), which must typically be 0.99 or greater. rsc.orgscispace.com

Regulatory guidelines stipulate that a calibration curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six non-zero concentration levels. nalam.ca The back-calculated concentrations of these standards must meet strict accuracy criteria, generally within ±15% of the nominal value, and ±20% for the lower limit of quantification (LLOQ). rsc.orgnalam.ca

Table 1: Example of Calibration Curve Parameters for Levonorgestrel

ParameterTypical FindingRegulatory Acceptance Criteria
Concentration Range49.6 - 1500 pg/mL nih.govMust cover the expected concentration range of study samples. nih.gov
Regression ModelWeighted Linear Regression (1/x²) nih.govModel should be justified and provide the best fit. nalam.ca
Correlation Coefficient (r²)≥ 0.99 nih.govresearchgate.netGenerally ≥ 0.99. scispace.com
Standard Deviation from Nominal≤ ±15% (≤ ±20% at LLOQ) rsc.org≤ ±15% (≤ ±20% at LLOQ). nalam.ca

Precision measures the degree of agreement among individual measurements when the analytical procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. au.dk It is a critical indicator of the method's reproducibility. Precision is assessed at multiple concentration levels—typically low, medium, and high-quality control (QC) samples—by analyzing several replicates. rsc.org

Intra-day precision (repeatability) is determined by analyzing replicate QC samples within the same analytical run on the same day. rsc.orgpharmainfo.in

Inter-day precision (intermediate precision) is assessed by analyzing replicate QC samples on at least three different days. rsc.orgpharmainfo.in

The precision is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). For the results to be acceptable, the %RSD should not exceed 15% for all QC levels, except for the LLOQ, where a limit of 20% is permissible. au.dk Levonorgestrel-d6 helps to minimize variability arising from sample processing and instrument response, thereby improving the method's precision. aptochem.com

Accuracy refers to the closeness of the mean concentration determined by the method to the true or nominal concentration of the analyte. au.dk It is evaluated by analyzing QC samples at low, medium, and high concentrations prepared in the same biological matrix. rsc.org The accuracy is expressed as the percent relative error (%RE) or percent bias. rsc.org

According to regulatory guidelines, the mean calculated concentration for each QC level should be within ±15% of the nominal value (±20% for the LLOQ). au.dkpharmacompass.com The co-injection of Levonorgestrel-d6 with every sample is crucial for achieving high accuracy, as it corrects for potential variations during sample preparation and analysis, ensuring that the calculated analyte concentration is a true reflection of the actual amount present. clearsynth.com

Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data for Levonorgestrel Quantification

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Precision (%RSD)Accuracy (%RE)Precision (%RSD)Accuracy (%RE)
Low (LQC)0.510.2% documentsdelivered.com-4.1% nih.gov12.9% documentsdelivered.com-2.5%
Medium (MQC)6.03.7% documentsdelivered.com+1.5%5.1% documentsdelivered.com+0.8%
High (HQC)45.04.2% documentsdelivered.com-0.9%6.8% documentsdelivered.com-1.2%

Extraction recovery is the measure of the efficiency of the analytical method's extraction procedure in isolating the analyte from the biological matrix. au.dk It is determined by comparing the analytical response of an analyte from a sample that has been spiked with the analyte before extraction (pre-extraction spike) to the response of a sample where the analyte is added to the extracted matrix after the extraction process (post-extraction spike). biotage.com

Table 3: Example of Extraction Recovery Results

QC LevelAnalyte (Levonorgestrel) RecoveryInternal Standard (Levonorgestrel-d6) Recovery
Low92.5%93.1%
Medium94.1% researchgate.net94.5% researchgate.net
High94.4%94.0%

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, or co-administered drugs. pharmatutor.org Specificity is the ability to unequivocally assess the analyte in the presence of components that are expected to be present. nih.govut.ee

In LC-MS/MS analysis, selectivity is achieved by a combination of chromatographic separation and mass spectrometric detection. nih.govtechnologynetworks.com The use of tandem mass spectrometry, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), provides a high degree of specificity. nih.gov For levonorgestrel, a specific mass transition (e.g., m/z 313.2 → 245.2) is monitored. nih.gov

To ensure the method is selective, blank matrix samples from multiple sources are analyzed to check for interferences at the retention times of both levonorgestrel and Levonorgestrel-d6. rsc.org According to FDA guidelines, any interfering peak response should not be more than 20% of the LLOQ for the analyte and not more than 5% for the internal standard. fda.gov The use of a high-purity, stable isotope-labeled internal standard like Levonorgestrel-d6 is crucial, as it co-elutes with the analyte and its distinct mass ensures it is not confounded by matrix components, providing a reliable reference for quantification. aptochem.comtandfonline.com

The stability of the analyte in the biological matrix must be thoroughly evaluated to ensure that the measured concentration reflects the true concentration at the time of sample collection. researchgate.net Levonorgestrel-d6 is essential in these assessments to differentiate between analytical variability and genuine analyte degradation. Stability is tested under various conditions that mimic sample handling and storage during a clinical or pre-clinical study. nih.gov

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the analyte's stability after being subjected to multiple cycles of freezing and thawing. QC samples are analyzed after undergoing, for example, three cycles from -70°C to room temperature. nih.govnih.gov

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period that exceeds the expected duration of sample handling. nih.govnih.gov

Long-Term Stability: Assesses analyte stability in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for a duration that covers the period from sample collection to analysis. nih.gov

Post-Preparative (Autosampler) Stability: Confirms that the processed samples remain stable while waiting for injection in the autosampler. nih.gov

For each condition, the mean concentration of the stability-tested QC samples is compared against that of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15% of the nominal concentration. researchgate.net

Table 4: Summary of Levonorgestrel Stability in Human Plasma

Stability ConditionDuration/CyclesTemperatureResult (Deviation from Nominal)Status
Freeze-Thaw3 Cycles nih.gov-70°C to Room Temp≤ -4.1% nih.govStable
Bench-Top5 Hours nih.govRoom Temperature≤ -13.4% nih.govStable
Post-Preparative24 Hours nih.gov2-8°C≤ -10.1% nih.govStable
Long-Term15 Days nih.gov-20°CWithin acceptance criteria nih.govStable

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Levonorgestrel-d6

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and often reference method for the comprehensive analysis of steroids. oup.comrug.nl Its high chromatographic resolution makes it particularly suitable for separating structurally similar steroid isomers. nih.gov However, the analysis of steroids like levonorgestrel by GC-MS necessitates a critical chemical modification step known as derivatization. oup.comnih.gov This process is essential to increase the volatility and thermal stability of the steroid molecules, making them amenable to gas chromatographic separation. nih.gov

The most common derivatization technique for steroids, including what would be applied to Levonorgestrel-d6, is silylation. mdpi.comyoutube.com This involves replacing active hydrogen atoms in functional groups (such as hydroxyl and ketone groups) with a trimethylsilyl (B98337) (TMS) group. mdpi.comyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used in combination with catalysts like ammonium iodide (NH4I) and reducing agents like dithiothreitol (B142953) (DTT), are employed to create TMS derivatives. mdpi.com This derivatization not only improves volatility but also promotes characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and sensitive detection. nih.gov

A typical GC-MS method for the analysis of a derivatized steroid like Levonorgestrel-d6 would involve the following key parameters, extrapolated from general steroid analysis protocols:

Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, urine, environmental samples) is the initial step. This is often achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comnih.gov Following extraction, the solvent is evaporated, and the residue is subjected to derivatization. For instance, a sample might be treated with a mixture of pyridine (B92270) and a silylating agent like BSTFA and incubated at an elevated temperature (e.g., 70°C) to ensure complete derivatization. fda.gov

Gas Chromatography: A high-temperature, low-bleed capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used for steroid separation. fda.govrestek.com The oven temperature is programmed with a gradient to ensure the effective separation of different steroid derivatives. mdpi.com For example, an initial temperature might be held before ramping up to over 300°C to elute the high-molecular-weight steroid derivatives. restek.com

Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode. fda.gov For quantitative analysis, selected ion monitoring (SIM) is employed. nih.gov This technique involves monitoring specific fragment ions characteristic of the analyte, which significantly enhances the sensitivity and selectivity of the method. For Levonorgestrel-d6, the specific mass-to-charge ratios (m/z) of its characteristic fragment ions would be monitored.

The validation of such a GC-MS method would be performed according to established international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure the reliability of the analytical results. nih.gov

Table 1: Hypothetical GC-MS Parameters for Levonorgestrel-d6 Analysis

ParameterCondition
Sample Preparation
ExtractionSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Derivatization AgentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst
Derivatization Reaction60-90 minutes at 60-80°C
Gas Chromatography
Column5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Temperature ProgramInitial temp. ~150°C, ramped to >300°C
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

This table presents a hypothetical set of parameters based on typical GC-MS analysis of steroids. Specific conditions would require empirical optimization.

Concomitant Analysis of Multiple Steroids and Progestins Utilizing Levonorgestrel-d6

The ability to simultaneously measure multiple analytes in a single run is a significant advantage of modern chromatographic techniques. In the field of endocrinology and environmental science, there is a growing need for methods that can concurrently quantify a panel of steroids and synthetic progestins. Levonorgestrel-d6 is an ideal internal standard for such multi-analyte methods due to its structural similarity to other progestins and its distinct mass, which prevents interference with the non-deuterated analytes.

In a GC-MS-based multi-steroid analysis, Levonorgestrel-d6 would be added to the sample at the beginning of the preparation process. It would then undergo the same extraction, derivatization, and chromatographic separation as the target analytes. The use of a deuterated internal standard is crucial as it compensates for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision. nih.gov

A comprehensive steroid profiling method using GC-MS could be developed to include various classes of steroids, such as androgens, estrogens, and other progestins, alongside levonorgestrel. nih.govendocrine-abstracts.org The sample preparation would involve hydrolysis (if analyzing conjugated steroids from urine), followed by extraction and derivatization to create volatile TMS derivatives of all target steroids. nih.govmdpi.com

The chromatographic and mass spectrometric conditions would be optimized to achieve separation and sensitive detection of all compounds in the panel. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly beneficial when analyzing complex biological matrices. mdpi.comendocrine-abstracts.org

Table 2: Example of a Steroid Panel for Concomitant GC-MS Analysis with Levonorgestrel-d6 as Internal Standard

AnalyteClass
LevonorgestrelProgestin
ProgesteroneProgestin
TestosteroneAndrogen
EstradiolEstrogen
NorethindroneProgestin
MedroxyprogesteroneProgestin
Levonorgestrel-d6 Internal Standard

This table provides a representative panel of steroids that could be analyzed simultaneously. The actual composition of the panel would depend on the specific research or clinical question.

The development of such multi-analyte methods is complex, requiring careful optimization of the derivatization process to suit all analytes and fine-tuning of the GC temperature program and MS parameters to resolve and detect each compound. However, the resulting data provides a comprehensive snapshot of the steroid profile, which is invaluable for understanding complex biological systems and for the accurate assessment of exposure to multiple hormonal substances. nih.gov

Applications of Levonorgestrel D6 in Pharmacokinetic and Metabolic Research

Investigation of In Vitro Metabolic Stability and Enzyme Kinetics using Levonorgestrel-d6

The investigation of a drug's metabolic stability and the kinetics of the enzymes responsible for its metabolism are crucial steps in drug development. Levonorgestrel-d6 is an invaluable tool in these in vitro studies, providing a stable, isotopically labeled internal standard for the accurate quantification of the parent compound and its metabolites.

Hepatic Microsomal and Isolated Hepatocyte Assays for Metabolic Pathway Elucidation

Hepatic microsomes and isolated hepatocytes are standard in vitro models for studying drug metabolism. In these assays, Levonorgestrel-d6 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely measure the depletion of the parent levonorgestrel (B1675169) and the formation of its various metabolites over time. This allows researchers to elucidate the primary metabolic pathways. The primary metabolic transformations of levonorgestrel include reduction of the Δ4-3-oxo group and hydroxylation at several positions, followed by conjugation. thieme-connect.com The major circulating metabolites are often in the form of sulfates and glucuronides. thieme-connect.comscience.gov

While direct studies detailing the metabolic profile of Levonorgestrel-d6 itself in these systems are not extensively published, its use as an internal standard is well-documented in the analysis of levonorgestrel's metabolism. The near-identical chemical properties of Levonorgestrel-d6 to levonorgestrel ensure that it behaves similarly during extraction and analysis, correcting for any sample loss and enhancing the accuracy of the quantification of levonorgestrel and its metabolites.

Identification and Characterization of Cytochrome P450 (CYP) Isoforms Involved in Levonorgestrel Metabolism

The cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isoforms involved in a drug's metabolism is essential for predicting potential drug-drug interactions. It has been established that the metabolism of levonorgestrel is primarily mediated by the CYP3A4 isoform of the cytochrome P450 enzyme system. medchemexpress.commedchemexpress.com In vitro studies using human liver microsomes and recombinant human CYP enzymes have been instrumental in confirming the role of CYP3A4. researchgate.net

Table 1: Key Cytochrome P450 Isoforms in Levonorgestrel Metabolism

CYP IsoformRole in Levonorgestrel MetabolismSupporting Evidence
CYP3A4 Major metabolizing enzyme. medchemexpress.commedchemexpress.comIn vitro studies with human liver microsomes and recombinant enzymes show significant metabolism of levonorgestrel. researchgate.net
CYP3A5 Potential minor role in metabolism.Studies suggest some contribution, though less significant than CYP3A4. nih.gov
CYP2C9 Minor contribution to metabolism.In vitro studies indicate a lesser role compared to CYP3A4. researchgate.net

In Vivo Pharmacokinetic Investigations Utilizing Levonorgestrel-d6 as a Tracer in Non-Clinical Models

The use of stable isotope-labeled compounds like Levonorgestrel-d6 is a powerful technique in in vivo pharmacokinetic studies in non-clinical models. By administering a dose of the deuterated compound, researchers can accurately trace its journey through the body, from absorption to excretion.

Tracing Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Levonorgestrel

Levonorgestrel-d6 can be used as a tracer to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of levonorgestrel. Following administration of Levonorgestrel-d6 to animal models, its concentration and the appearance of its deuterated metabolites can be monitored in various biological matrices such as plasma, urine, and feces over time. This allows for a detailed understanding of the rate and extent of absorption, the tissues in which the drug distributes, the metabolic pathways it undergoes in a living system, and the routes and rates of its elimination.

The use of a deuterated tracer is particularly advantageous as it allows for the simultaneous administration of the labeled and unlabeled drug, enabling what is known as a "microdosing" or "co-administration" study. This approach can provide highly accurate data on bioavailability and metabolic profiles under steady-state conditions.

Determination of Systemic Clearance and Half-Life Leveraging Deuterated Analogs

In pharmacokinetic studies, Levonorgestrel-d6 is widely used as an internal standard for the quantification of levonorgestrel in biological samples, which is crucial for the accurate determination of key pharmacokinetic parameters such as systemic clearance and half-life. The co-injection of a known concentration of Levonorgestrel-d6 with the study sample allows for the correction of variability in sample preparation and instrument response, leading to highly precise and accurate measurements of the unlabeled drug's concentration.

Following intravenous administration of levonorgestrel, its plasma concentrations decline in a bi-exponential manner. researchgate.net The systemic bioavailability of oral levonorgestrel is high, approaching 100%. thieme-connect.com The elimination half-life of levonorgestrel has been reported to be approximately 26 hours. researchgate.net The use of sensitive analytical methods, for which Levonorgestrel-d6 is a key component, enables the detailed characterization of these pharmacokinetic parameters.

Table 2: Bioanalytical Method Parameters for Levonorgestrel Quantification using Levonorgestrel-d6 as an Internal Standard

ParameterValue/DescriptionReference
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) thieme-connect.com
Internal Standard Levonorgestrel-d6 thieme-connect.com
Extraction Method Liquid-Liquid Extraction or Solid-Phase Extraction
Overall Recovery (Levonorgestrel) ~93.69%
Overall Recovery (Levonorgestrel-d6) ~93.88%
Precision (%RSD) < 6.50%
Accuracy (%RE) within ± 5%

Research into Drug-Drug Interaction Mechanisms Using Levonorgestrel-d6 as a Mechanistic Probe

Understanding the potential for drug-drug interactions is a critical aspect of drug development and clinical practice. Levonorgestrel-d6 can be a valuable tool in these investigations. Since levonorgestrel is primarily metabolized by CYP3A4, it is susceptible to interactions with drugs that induce or inhibit this enzyme.

The co-administration of CYP3A4 inducers, such as certain antiepileptic drugs or the antiretroviral efavirenz, can significantly increase the metabolism of levonorgestrel, leading to lower plasma concentrations and potentially reduced efficacy. medchemexpress.comnih.gov Conversely, co-administration with CYP3A4 inhibitors could potentially increase levonorgestrel levels.

In studies designed to investigate these interactions, Levonorgestrel-d6 is used as an internal standard to accurately quantify changes in levonorgestrel plasma concentrations when a co-administered drug is introduced. This allows for a precise assessment of the magnitude of the drug-drug interaction. While direct use of Levonorgestrel-d6 as a probe to measure enzyme inhibition or induction is not widely reported, its role in the accurate quantification of the parent drug is fundamental to these studies.

Table 3: Examples of Drug Interactions with Levonorgestrel Involving CYP3A4

Interacting Drug ClassMechanism of InteractionEffect on Levonorgestrel
CYP3A4 Inducers (e.g., efavirenz, rifampicin)Increased metabolism of levonorgestrel via induction of CYP3A4. medchemexpress.comnih.govDecreased plasma concentrations of levonorgestrel. medchemexpress.com
CYP3A4 Inhibitors (e.g., ketoconazole)Potential for decreased metabolism of levonorgestrel.Potential for increased plasma concentrations of levonorgestrel.
Oral Contraceptives containing Ethinylestradiol Ethinylestradiol component can inhibit CYP2C19. nih.govLevonorgestrel alone does not significantly affect CYP2C19. nih.gov

Integration of Deuterated Analogs in Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. nih.govnih.gov These models integrate physiological and anatomical data with compound-specific physicochemical and biochemical information to simulate drug concentration-time profiles in various tissues and organs. nih.govnih.gov For levonorgestrel, PBPK models have been developed to investigate drug-drug interactions (DDIs), the influence of obesity on its pharmacokinetics, and to support regulatory submissions. lonza.comresearchgate.net

The primary advantage of using a deuterated analog like Levonorgestrel-d6 is its utility as a tracer. cncb.ac.cn Since the deuterium (B1214612) substitution minimally alters the physicochemical properties of the molecule, Levonorgestrel-d6 is expected to behave almost identically to unlabeled levonorgestrel in biological systems. aptochem.com However, its increased mass allows it to be distinguished from the unlabeled drug by mass spectrometry. aptochem.com This unique characteristic enables sophisticated study designs, such as simultaneous administration of the labeled and unlabeled drug, to precisely delineate pharmacokinetic processes without the confounding factor of inter-occasion variability. nih.gov

One key application is in conducting microdose or tracer studies. nih.govsnmjournals.org A microdose of Levonorgestrel-d6 could be administered intravenously concurrently with a therapeutic oral dose of unlabeled levonorgestrel. This approach allows for the precise determination of absolute bioavailability by comparing the area under the curve (AUC) of the intravenous tracer to the oral therapeutic dose, all within a single study session, thereby eliminating intra-subject variability. nih.gov The data generated from such a study would provide highly accurate parameters for absorption and first-pass metabolism to be incorporated into a PBPK model.

The integration of data from studies using deuterated analogs can significantly enhance the predictive power and accuracy of PBPK models. The refined model can then be used with greater confidence for simulations in various scenarios, such as predicting DDIs, assessing the impact of genetic polymorphisms on pharmacokinetics, and establishing dosing recommendations for special populations. nih.govnih.gov

Detailed Research Findings

While specific research integrating Levonorgestrel-d6 into PBPK models is not publicly documented, we can extrapolate from established pharmacokinetic principles to illustrate how such findings would be presented. A study could be designed to co-administer oral unlabeled levonorgestrel and an intravenous microdose of Levonorgestrel-d6. The resulting pharmacokinetic data could be tabulated as follows:

Table 1: Comparative Pharmacokinetic Parameters of Levonorgestrel and Levonorgestrel-d6 Following Co-administration

Parameter Levonorgestrel (Oral) Levonorgestrel-d6 (IV Microdose)
Dose 1.5 mg 100 µg
Cmax (ng/mL) 5.8 ± 1.2 10.5 ± 2.1
Tmax (h) 2.1 ± 0.5 0.25 ± 0.1
AUC₀-inf (ng·h/mL) 55.6 ± 11.3 4.2 ± 0.8
CL/F (L/h) 27.0 ± 5.5 N/A
CL (L/h) N/A 23.8 ± 4.9
Vd (L) N/A 175 ± 35
Absolute Bioavailability (F) 85% N/A

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

This rich dataset would then be used to inform and validate a PBPK model for levonorgestrel. The experimentally determined absolute bioavailability and clearance values would replace or refine the in vitro or in silico estimates used in the initial model development.

Table 2: Refinement of PBPK Model Parameters Using Levonorgestrel-d6 Tracer Data

PBPK Model Parameter Initial Value (In Vitro/In Silico) Refined Value (From Tracer Study)
Intestinal Permeability (Peff) High Confirmed High
Fraction Absorbed (Fa) 0.95 0.98
Hepatic Clearance 25 L/h 23.8 L/h
Bioavailability 80% 85%
Volume of Distribution 180 L 175 L

Data presented are hypothetical to illustrate the process of PBPK model refinement.

The refined PBPK model, now anchored with precise in vivo human data, can provide more accurate predictions of levonorgestrel's behavior under various physiological and pathological conditions, ultimately contributing to its safer and more effective use.

Environmental and Bio Monitoring Research Applications of Deuterated Levonorgestrel Analogs

Utilization of Levonorgestrel-d6 as a Tracer in Environmental Fate Studies of Steroid Contaminants

In environmental science, understanding the "fate" of a contaminant involves determining its transport, transformation, and ultimate location in various environmental compartments like water, soil, and living organisms. While Levonorgestrel-d6 is not typically released directly into the environment as a tracer due to practical and ethical considerations, its role as an analytical tracer or internal standard is fundamental to conducting accurate fate studies.

The core principle lies in the technique of isotope dilution analysis. Before analyzing an environmental sample (e.g., a water or sediment sample), a known quantity of Levonorgestrel-d6 is added. caymanchem.com Because Levonorgestrel-d6 is chemically identical to the native levonorgestrel (B1675169), it behaves in the same way during the complex extraction, purification, and analysis procedures. Any loss of the target compound during these steps will be mirrored by a proportional loss of the deuterated standard.

By using a mass spectrometer, which can differentiate between the slightly heavier Levonorgestrel-d6 and the native levonorgestrel based on their mass-to-charge ratio (m/z), analysts can measure the final ratio of the two compounds. researchgate.netresearchgate.net This ratio allows them to calculate back to the original concentration of levonorgestrel in the sample with high accuracy, effectively correcting for any procedural losses. This accurate quantification is the cornerstone of fate studies, enabling researchers to:

Determine Degradation Rates: By measuring the concentration of levonorgestrel in environmental systems over time, scientists can calculate how quickly it is broken down by processes like photolysis or microbial action.

Assess Partitioning Behavior: Accurate measurements reveal how levonorgestrel distributes between different environmental compartments. For example, research has investigated its tendency to adsorb to sludge and soil, finding that sorption is generally limited, making the aquatic environment the most relevant compartment for exposure. fda.gov

Evaluate Removal Efficiency: The use of Levonorgestrel-d6 as an internal standard helps in determining the effectiveness of wastewater treatment plants (WWTPs) in removing levonorgestrel. nih.gov

In essence, Levonorgestrel-d6 acts as a tracer throughout the analytical workflow, ensuring that the data collected on environmental concentrations of levonorgestrel is reliable and robust, which is essential for modeling its environmental behavior and risk.

Quantification of Levonorgestrel and Related Steroids in Complex Environmental Matrices (e.g., Water, Sediment, Biota)

The quantification of levonorgestrel and other synthetic steroids in environmental and biological samples is challenging due to their very low concentrations and the complexity of the sample matrices. nih.govnih.gov Techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose, offering high sensitivity and selectivity. researchgate.netnih.gov In these methods, Levonorgestrel-d6 is critically employed as an internal standard to ensure accuracy. caymanchem.comresearchgate.net

The methodology generally involves extracting the steroids from the sample, followed by analysis using an LC-MS/MS system. The system is set to monitor specific mass transitions for both the target analyte (levonorgestrel) and the internal standard (Levonorgestrel-d6). researchgate.netnih.gov For instance, a common mass transition for levonorgestrel is from a parent ion of m/z 313.2 to a product ion of m/z 245.2, while for Levonorgestrel-d6, a typical transition is m/z 319.3 to 251.3. researchgate.net

Research has demonstrated the successful application of these methods for various matrices:

Water: Sensitive methods have been developed to measure progestins like levonorgestrel in freshwater and wastewater. A study analyzing samples from the Lake Balaton catchment area in Hungary detected levonorgestrel concentrations ranging from 0.85 to 3.40 ng/L in influents, with a method limit of quantification (LOQ) of 0.11 ng/L. nih.gov

Biota (Bio-monitoring): In the context of bio-monitoring, which includes measuring contaminant levels in organisms, highly sensitive methods originally developed for human plasma are directly applicable. These methods, using Levonorgestrel-d6 as an internal standard, can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range. researchgate.netnih.govnih.gov This sensitivity is crucial for assessing the body burden of levonorgestrel in aquatic wildlife.

The tables below summarize the performance of several validated analytical methods that utilize a deuterated analog of levonorgestrel for quantification.

Table 1: Performance of LC-MS/MS Methods for Levonorgestrel Quantification

MatrixInternal StandardLinear RangeLower Limit of Quantification (LLOQ)Analytical TechniqueSource
Human PlasmaLevonorgestrel-d6100–30,000 pg/mL100 pg/mLUPLC-MS/MS researchgate.netresearchgate.net
Human PlasmaD-(-)-norgestrel-d749.6–1500 pg/mL49.6 pg/mLLC-MS/MS nih.gov
Human PlasmaPrednisone*Not specified100 pg/mLUPLC-MS/MS nih.govnih.gov
FreshwaterNot specifiedNot specified0.11 ng/LHPLC-MS/MS nih.gov

Note: While this study used Prednisone, the use of a deuterated standard like Levonorgestrel-d6 is more common for correcting matrix effects.

Table 2: Precision and Accuracy Data from a Validated Method Using Levonorgestrel-d6

ParameterFindingSource
Linearity (Correlation Coefficient, r²)≥ 0.99 researchgate.netresearchgate.net
Precision (%RSD)<6.50% researchgate.netresearchgate.net
Accuracy (%RE)Within ± 5% researchgate.netresearchgate.net
Recovery (Levonorgestrel)93.69% researchgate.net
Recovery (Levonorgestrel-d6)93.88% researchgate.net

These findings underscore the reliability and sensitivity of methods employing Levonorgestrel-d6. The high recovery rates for both the analyte and the internal standard confirm that the standard effectively tracks the analyte through the extraction process, leading to highly accurate and precise results essential for environmental monitoring and ecological risk assessment. researchgate.net

Q & A

Q. What are the key physicochemical properties of Levonorgestrel-d6, and how do they influence its experimental applications?

Levonorgestrel-d6 (C₂₁H₂₂D₆O₂; molecular weight 318.5) is a deuterated analog of levonorgestrel, a synthetic progestogen. Its isotopic purity (≥99% deuterated form) ensures minimal interference from non-deuterated (d0) contaminants in mass spectrometry (MS)-based assays . The compound is supplied as a solid, soluble in organic solvents like ethanol (0.5 mg/mL) and DMSO/DMF (5 mg/mL), and requires storage at -20°C for long-term stability (≥4 years) . These properties make it suitable as an internal standard for quantifying levonorgestrel in biological matrices via GC- or LC-MS .

Q. How should researchers prepare and validate stock solutions of Levonorgestrel-d6 for analytical workflows?

Stock solutions should be prepared by dissolving the compound in inert, deuterium-compatible solvents (e.g., ethanol or DMSO) under inert gas purging to prevent isotopic exchange. Accuracy in weighing (±5%) is critical; for higher precision, calibration curves using unlabeled standards are recommended . Method validation must include checks for deuterium loss during sample preparation (e.g., via freeze-thaw cycles or solvent evaporation) and matrix effects (e.g., ion suppression in LC-MS) .

Q. What are the primary pharmacological applications of Levonorgestrel-d6 in preclinical studies?

Levonorgestrel-d6 is used to study the pharmacokinetics and metabolism of levonorgestrel, particularly in contraceptive research. For example, in vivo studies in cats and mice have demonstrated its role in inhibiting ovulation (60 µg/day) and preventing embryo implantation . Its deuterated structure allows precise tracking of parent compounds and metabolites without cross-reactivity in MS assays .

Advanced Research Questions

Q. What experimental challenges arise when ensuring isotopic purity of Levonorgestrel-d6 in complex biological matrices?

Contamination with d0 levonorgestrel (≤1%) can skew quantitative results, especially in low-concentration samples. Researchers should validate assays using spiked matrices to assess interference thresholds and employ high-resolution MS (HRMS) to distinguish isotopic clusters . Accelerated stability studies (e.g., exposure to heat or light) can also identify conditions that promote deuterium loss .

Q. How can researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated levonorgestrel?

Deuterium labeling may subtly alter metabolic pathways due to the kinetic isotope effect (KIE). For instance, deuterium at carbon positions involved in CYP450-mediated oxidation (e.g., C2, C4, C6) could slow metabolism, leading to prolonged half-life comparisons. Parallel studies with both labeled and unlabeled compounds are essential to quantify KIE impacts .

Q. What strategies mitigate batch-to-batch variability in Levonorgestrel-d6 synthesis for reproducible research?

Batch-specific certificates of analysis (CoA) should detail isotopic purity, residual solvents, and impurities (e.g., Levonorgestrel Impurity P, 1263283-38-0). Techniques like NMR and HRMS can verify deuterium incorporation and structural integrity . Collaboration with suppliers to standardize synthesis protocols (e.g., deuterium source, reaction conditions) is also critical .

Q. How does Levonorgestrel-d6 interact with co-administered hormones in combination therapies, and how can these interactions be modeled experimentally?

Levonorgestrel is often combined with estrogens (e.g., in contraceptive formulations). In vitro models (e.g., receptor-binding assays) can assess competitive binding to progesterone receptors, while in vivo studies in ovariectomized rodents may evaluate synergistic/antagonistic effects on ovulation suppression . Deuterated analogs enable simultaneous quantification of multiple hormones in the same sample .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying Levonorgestrel-d6 in heterogeneous biological samples?

  • Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to minimize matrix interference.
  • Chromatography : Reverse-phase LC (C18 columns) with methanol/water gradients optimizes separation.
  • Detection : Multiple reaction monitoring (MRM) in tandem MS (e.g., m/z 319→281 for Levonorgestrel-d6) enhances specificity .

Q. How should researchers address conflicting CAS registry numbers (e.g., 2376035-98-0 vs. 793-67-7) for Levonorgestrel-d6?

Cross-referencing supplier documentation (e.g., Santa Cruz Biotechnology: CAS 2376035-98-0) and third-party databases (e.g., PubChem) is essential. Discrepancies may arise from batch-specific registrations or structural variants; always verify with the CoA .

Q. What safety protocols are critical when handling Levonorgestrel-d6 in laboratory settings?

The compound may cause reproductive toxicity and respiratory irritation. Use PPE (gloves, lab coats), work in a fume hood, and dispose of waste via approved hazardous channels .

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